2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile family, characterized by a fused pyranopyridine core with a cyano group at position 3 and an amino group at position 2. Key structural features include:
- 4-(pyridin-4-yl) group: Aromatic pyridine ring at position 4, which may influence π-π stacking interactions in biological targets.
- 7-methyl and 5-oxo groups: Contribute to steric and electronic effects, stabilizing the fused ring system.
Pyrano[3,2-c]pyridine derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties, attributed to their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-10-8-13-15(17(23)21(10)6-7-22)14(11-2-4-20-5-3-11)12(9-18)16(19)24-13/h2-5,8,14,22H,6-7,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEIVHBKTRHTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 883511-57-7) is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H16N4O3
- Molecular Weight : 324.33 g/mol
- Structure : The compound features a pyridine ring fused with a pyrano structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly for its anti-cancer properties and potential as an anti-inflammatory agent.
Anticancer Activity
- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Its structure allows it to inhibit critical pathways that are often dysregulated in cancer.
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Case Studies :
- In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.39 µM to 3.79 µM, indicating potent activity compared to standard chemotherapeutics .
- A study conducted by Kumar et al. demonstrated that derivatives of this compound could induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Properties
Research indicates that the compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine or pyrano rings can significantly affect the biological activity of the compound. For instance:
- Substituents at the 4-position of the pyridine ring enhance cytotoxicity against certain cancer cell lines.
- The presence of hydroxyl and amino groups contributes to increased solubility and bioavailability, which are crucial for therapeutic efficacy .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly for its potential as an antimicrobial agent . Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antibacterial and antifungal activities. The presence of the pyridine ring and carbonitrile group enhances the compound's interaction with biological targets, making it a candidate for further drug development.
Case Studies
- Antibacterial Activity : A study demonstrated that related pyrano compounds exhibited strong activity against Gram-positive bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis.
- Antifungal Properties : Another investigation found that certain derivatives showed efficacy against fungal pathogens like Candida albicans, suggesting potential use in treating fungal infections.
Agriculture
In agricultural applications, this compound can serve as a plant growth regulator . Compounds with similar structural features have been shown to influence plant growth by modulating hormonal pathways.
Research Findings
- Growth Enhancement : Experimental studies indicated that treatment with pyrano derivatives improved seed germination and root elongation in various crops.
- Stress Resistance : The compound may enhance resistance to abiotic stresses such as drought and salinity by improving the plant's physiological responses.
Material Science
The unique properties of this compound also lend themselves to applications in material science. Its molecular structure allows for potential use in the development of polymers and nanocomposites .
Application Insights
- Polymer Synthesis : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.
- Nanocomposite Development : Research has explored the use of this compound in creating nanocomposites with enhanced electrical and thermal conductivity.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:
Key Insight : The pyridin-4-yl group in the target compound offers unique coordination and π-stacking capabilities compared to phenyl derivatives, making it suitable for targeting metalloenzymes or neurotransmitter receptors.
Substituent Variations at Position 6
Key Insight : The 2-hydroxyethyl group in the target compound improves solubility, a critical factor for oral bioavailability, while pyridinylmethyl analogs prioritize lipophilicity for CNS targeting.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
